Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
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Overview
Description
OSMI-4 is a potent inhibitor of O-GlcNAc transferase (OGT), an enzyme responsible for the post-translational modification of proteins through the addition of N-acetylglucosamine. This compound has an effective concentration (EC50) of 3 μM in cells, making it a valuable tool for studying OGT inhibition in various human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSMI-4 involves several steps, including the preparation of intermediates and the final coupling reaction. The key steps include:
Preparation of the quinolone intermediate: This involves the reaction of appropriate starting materials under specific conditions to form the quinolone core.
Sulfonamide formation: The quinolone intermediate is then reacted with a sulfonamide to form the desired product.
Final coupling: The final step involves coupling the sulfonamide intermediate with other functional groups to obtain OSMI-4.
Industrial Production Methods
While specific industrial production methods for OSMI-4 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
OSMI-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on OSMI-4 to modify its functional groups.
Substitution: Various substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
OSMI-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of O-GlcNAc transferase and its effects on protein modification.
Biology: Helps in understanding the role of O-GlcNAcylation in various biological processes, including gene expression and enzyme activity.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting O-GlcNAc transferase.
Mechanism of Action
OSMI-4 exerts its effects by inhibiting O-GlcNAc transferase, an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the O-GlcNAcylation process, affecting various cellular functions such as gene expression, enzyme activity, and protein-protein interactions. The compound binds to the active site of the enzyme, preventing the transfer of N-acetylglucosamine .
Comparison with Similar Compounds
Similar Compounds
OSMI-1: Another OGT inhibitor with a similar mechanism of action but lower potency.
Thiamet-G: An O-GlcNAcase inhibitor that targets the removal of O-GlcNAc from proteins.
Ac-5SGlcNAc: A substrate analog that inhibits OGT by mimicking the natural substrate.
Uniqueness of OSMI-4
OSMI-4 stands out due to its high potency and specificity for O-GlcNAc transferase. Its low nanomolar binding affinity and effective inhibition in cellular assays make it a valuable tool for studying OGT’s complex biology and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLAZMEWZDAJ-AREMUKBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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